(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dimethylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-6-7-10(2)12(8-9)14-11-4-3-5-13(11)15/h6-8,11,13-15H,3-5H2,1-2H3/t11-,13-/m1/s1 |
InChI Key |
XPUXVSJRYFJFLC-DGCLKSJQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Amination with 2,5-dimethylphenylamine: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand in biochemical studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, for example, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share the (1R,2R)-cyclopentan-1-ol core but vary in the substituents on the aromatic amino group. Key differences in molecular structure, substituent effects, and inferred properties are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations:
The 2-chloro analog (C11H14ClNO) has higher molecular polarity due to the electronegative chlorine atom, which may improve aqueous solubility relative to the dimethyl variant . Methoxy and ethoxy substituents (C12H17NO2 and C13H19NO2) add moderate polarity via ether linkages, balancing lipophilicity and solubility .
Piperazine-substituted analogs (e.g., C9H18N2O) replace the aromatic ring with an aliphatic amine, drastically altering electronic and steric profiles .
Stereochemical Consistency :
All compared compounds retain the (1R,2R) configuration, ensuring consistent spatial arrangement of functional groups, which is critical for chiral recognition in biological systems.
Research Findings and Inferred Properties
While experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, inferences can be drawn from its analogs:
Biological Activity
The compound (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 205.3 g/mol. The compound features a cyclopentanol core substituted with a dimethylphenyl amino group, contributing to its unique biological profile.
Pharmacological Effects
Studies have indicated that this compound exhibits various pharmacological activities:
- Antidepressant Activity : Research suggests that compounds with similar structural motifs can act as serotonin reuptake inhibitors (SRIs), potentially positioning this compound within the realm of antidepressant agents. The presence of the dimethylphenyl group may enhance receptor binding affinity and selectivity for serotonin transporters .
- Neuroprotective Properties : Some derivatives of cyclopentanol have shown neuroprotective effects in models of neurodegeneration. The mechanism may involve modulation of neuroinflammatory pathways and enhancement of neuronal survival under stress conditions .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. This aligns with findings from studies on related compounds that demonstrate anti-inflammatory properties through inhibition of NF-kB signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in the dimethylphenyl substituent can significantly influence binding affinity and selectivity towards specific receptors.
- Chirality : The (1R,2R) configuration is essential for maintaining the desired biological activity, as enantiomers may exhibit different pharmacological profiles.
Study 1: Antidepressant Efficacy
A study involving a series of cyclopentanol derivatives assessed their efficacy as SRIs in vitro. The results indicated that modifications on the phenyl ring significantly affected the potency and selectivity for serotonin receptors. Specifically, this compound showed promising IC50 values comparable to established SRIs .
Study 2: Neuroprotection in Cellular Models
In cellular models simulating neurodegenerative conditions, this compound demonstrated a protective effect against oxidative stress-induced cell death. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between cyclopentanone derivatives and 2,5-dimethylphenylamine. Key challenges include achieving stereochemical purity (1R,2R configuration) and minimizing side reactions like over-reduction. Optimization strategies include:
- Using chiral catalysts (e.g., Rhodium with DuPhos ligands) to enhance enantiomeric excess .
- Employing mild reducing agents (e.g., sodium cyanoborohydride) to preserve the cyclopentanol backbone .
- Monitoring reaction progress via HPLC to isolate intermediates and minimize by-products .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and detect impurities. Key signals include the hydroxyl proton (δ 4.2–4.5 ppm) and aromatic protons from the dimethylphenyl group (δ 6.8–7.1 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does stereochemistry at the (1R,2R) positions influence biological activity, and what methods validate these effects?
- Methodological Answer : Stereochemistry critically impacts receptor binding. For example:
- Enantioselective Binding Assays : Compare (1R,2R) and (1S,2S) isomers using SPR (Surface Plasmon Resonance) to quantify affinity differences for targets like serotonin receptors .
- Molecular Dynamics Simulations : Model interactions between the cyclopentanol hydroxyl group and receptor active sites to explain stereospecificity .
- In Vivo Studies : Administer enantiomers to animal models and measure behavioral outcomes (e.g., anxiety reduction in elevated plus maze tests) .
Q. What experimental approaches are used to resolve contradictions in reported biological activities (e.g., anxiolytic vs. no effect)?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:
- Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation in certain models masks activity .
- Cross-Validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO) to rule out model-specific artifacts .
Q. How can computational methods guide the design of derivatives with enhanced receptor selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical features (e.g., hydroxyl group, dimethylphenyl moiety) using software like Schrödinger’s Phase .
- QSAR Studies : Correlate substituent electronegativity (e.g., replacing methyl with fluoro groups) with activity trends .
- Docking Simulations : Predict binding modes to off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT1A) to minimize polypharmacology .
Q. What strategies are effective for comparative analysis of structurally similar cyclopentanol derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Tables : Compare substituent effects (Table 1) .
| Compound | Substituent | Bioactivity (IC50, nM) | Target Receptor |
|---|---|---|---|
| This compound | 2,5-dimethylphenyl | 120 ± 15 | 5-HT1A |
| (1R,2R)-2-((2-Chlorophenyl)amino)cyclopentan-1-ol | 2-chlorophenyl | 450 ± 30 | Dopamine D2 |
| (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol | 2-methoxyphenyl | 85 ± 10 | 5-HT1A |
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methoxy groups enhance 5-HT1A affinity by 35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
